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A detailed comparison of the efficacy of enzalutamide in combination with PARP inhibitors

versus enzalutamide monotherapy, supported by experimental data from pivotal clinical trials.

The treatment landscape for metastatic castration-resistant prostate cancer (mCRPC) is rapidly

evolving, with combination therapies emerging as a promising strategy to overcome treatment

resistance and improve patient outcomes. This guide provides a comprehensive comparison of

the efficacy of the androgen receptor inhibitor (ARI) enzalutamide, both as a monotherapy and

in combination with poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is intended

for researchers, scientists, and drug development professionals, offering a detailed

examination of the underlying mechanisms, clinical trial data, and experimental protocols.

The Rationale for Combination Therapy: A Two-
Pronged Attack
Enzalutamide functions by blocking the androgen receptor (AR) signaling pathway, a key

driver of prostate cancer growth.[1] PARP inhibitors, on the other hand, target the DNA damage

repair (DDR) pathway.[1] Preclinical studies have revealed a synergistic relationship between

these two classes of drugs. By inhibiting AR signaling, enzalutamide can induce a state of

"BRCAness," a deficiency in homologous recombination repair (HRR), rendering cancer cells

more susceptible to the cytotoxic effects of PARP inhibitors.[2][3] This concept of

"pharmaceutically induced BRCAness" suggests that the combination could be effective even

in patients without inherent HRR gene mutations.[2]
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The combination of enzalutamide and a PARP inhibitor creates a synthetic lethal scenario.

Enzalutamide's disruption of AR-mediated DNA repair, coupled with the PARP inhibitor's

blockage of an alternative repair pathway, leads to an accumulation of DNA damage and

ultimately, cancer cell death.

Clinical Efficacy: Insights from Phase 3 Trials
Two major phase 3 clinical trials, TALAPRO-2 and PROpel, have provided crucial evidence on

the efficacy of combining a PARP inhibitor with an androgen receptor pathway inhibitor. While

PROpel evaluated olaparib with abiraterone, its findings are often contextualized with

enzalutamide-based therapies. The TALAPRO-2 trial directly investigated the combination of

talazoparib and enzalutamide versus enzalutamide alone.

TALAPRO-2 Trial: Talazoparib and Enzalutamide
The TALAPRO-2 trial was a randomized, double-blind, placebo-controlled study that evaluated

the efficacy and safety of talazoparib plus enzalutamide compared with placebo plus

enzalutamide in patients with mCRPC. The trial included two cohorts: an "all-comers" group

and a group with tumors harboring HRR gene alterations.

Key Efficacy Data from the TALAPRO-2 Trial
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Endpoint All-Comers Population HRR-Deficient Population

Radiographic Progression-

Free Survival (rPFS)

Combination (Talazoparib +

Enzalutamide)
Median not reached Median not reached

Monotherapy (Placebo +

Enzalutamide)
21.9 months 13.8 months

Hazard Ratio (HR)
0.63 (95% CI: 0.51–0.78;

p<0.001)

0.45 (95% CI: 0.33–0.61;

p<0.0001)

Overall Survival (OS)

Combination (Talazoparib +

Enzalutamide)
45.8 months 45.1 months

Monotherapy (Placebo +

Enzalutamide)
37.0 months 31.1 months

Hazard Ratio (HR) 0.796 (p=0.0155)
0.622 (95% CI: 0.475-0.814;

p=0.0005)

The TALAPRO-2 study demonstrated a statistically significant and clinically meaningful

improvement in radiographic progression-free survival (rPFS) for the combination therapy in

both the all-comers and HRR-deficient populations. The final overall survival (OS) analysis also

showed a significant improvement with the combination in both patient groups. The benefit was

particularly pronounced in patients with HRR gene mutations, especially those with BRCA

alterations.

Experimental Protocols
TALAPRO-2 Study Design
The TALAPRO-2 trial was a phase 3, randomized, double-blind, placebo-controlled study.

Patient Population: Adult men with metastatic castration-resistant prostate cancer who had

not received prior systemic therapy for mCRPC. Patients were enrolled in two cohorts: one

with HRR gene alterations and an all-comers cohort.
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Randomization: Patients were randomized in a 1:1 ratio to receive either:

Talazoparib (0.5 mg once daily) in combination with enzalutamide (160 mg once daily).

Placebo in combination with enzalutamide (160 mg once daily).

Primary Endpoint: The primary endpoint was radiographic progression-free survival (rPFS).

Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective

response rate, and time to PSA progression.

Signaling Pathways and Experimental Workflow
The interplay between the androgen receptor and PARP signaling pathways is central to the

efficacy of this combination therapy.
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Caption: Interaction between AR and PARP signaling pathways.
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The experimental workflow of a clinical trial like TALAPRO-2 involves several key stages, from

patient screening to data analysis.
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Caption: Generalized workflow of the TALAPRO-2 clinical trial.
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Conclusion
The combination of enzalutamide with a PARP inhibitor, as demonstrated in the TALAPRO-2

trial, represents a significant advancement in the treatment of mCRPC. The synergistic

mechanism, targeting both androgen receptor signaling and DNA damage repair, leads to

improved efficacy, particularly in patients with HRR gene alterations. The robust clinical data

supports the use of this combination as a new standard of care, offering a promising

therapeutic option for a patient population with a high unmet need. Further research will

continue to refine the optimal use of these combination therapies and identify biomarkers to

predict patient response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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